molecular formula C14H24N2OS B2626172 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide CAS No. 1428017-05-3

4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide

Cat. No.: B2626172
CAS No.: 1428017-05-3
M. Wt: 268.42
InChI Key: PLOLYIFRSOQCBI-UHFFFAOYSA-N
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Description

4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide is an organic compound that features a tert-butylsulfanyl group, a cyano group, and a cyclopropylethyl group attached to a butanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the tert-butylsulfanyl group: This can be achieved by reacting tert-butylthiol with an appropriate halide under basic conditions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.

    Cyclopropylation: The cyclopropylethyl group can be introduced through cyclopropanation reactions involving alkenes and diazo compounds.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing costs. This often includes the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The cyano group can participate in nucleophilic substitution reactions to form different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst (e.g., palladium on carbon) are typically used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-(tert-butylsulfanyl)-N-(1-cyano-1-cyclopropylethyl)butanamide: shares structural similarities with other compounds containing tert-butylsulfanyl, cyano, and cyclopropylethyl groups.

    4-(tert-butylsulfanyl)butanamide: Lacks the cyano and cyclopropylethyl groups.

    N-(1-cyano-1-cyclopropylethyl)butanamide: Lacks the tert-butylsulfanyl group.

Uniqueness

The presence of all three functional groups (tert-butylsulfanyl, cyano, and cyclopropylethyl) in this compound makes it unique compared to its analogs. This combination of functional groups can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

4-tert-butylsulfanyl-N-(1-cyano-1-cyclopropylethyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2OS/c1-13(2,3)18-9-5-6-12(17)16-14(4,10-15)11-7-8-11/h11H,5-9H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLOLYIFRSOQCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCCC(=O)NC(C)(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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